4-Cyclopropoxy-5-(methylthio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-(methylthio)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to the nicotinic acid core. It has a molecular formula of C10H11NO3S and a molecular weight of 225.26 g/mol . Nicotinic acid derivatives are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-(methylthio)nicotinic acid involves several steps. One common method is the multicomponent condensation reaction. This process typically involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction conditions often include the use of ethanol as a solvent at room temperature. The resulting intermediate is then treated with potassium hydroxide in dimethylformamide to generate the desired product .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-(methylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-(methylthio)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nicotinic acid derivatives.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound’s effects on these receptors can influence neuronal excitability and cell signaling pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid (Niacin): A well-known vitamin B3 with lipid-lowering properties.
Isonicotinic acid: Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic acid: Known for its role in metal ion chelation and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other nicotinic acid derivatives.
Eigenschaften
Molekularformel |
C10H11NO3S |
---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-8-5-11-4-7(10(12)13)9(8)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
UURLTABQVIRHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CN=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.